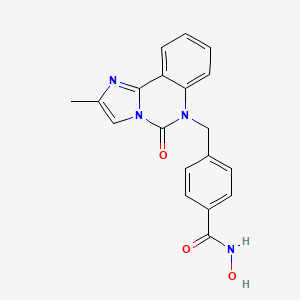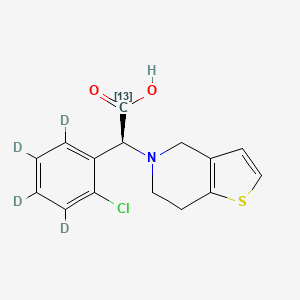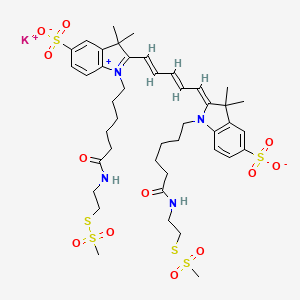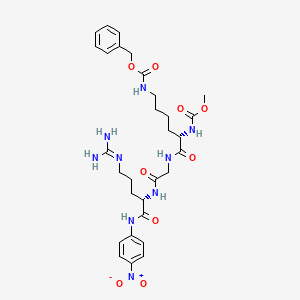
Hpse1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hpse1-IN-1 is a selective inhibitor of heparanase-1, an enzyme known for its role in degrading heparan sulfate proteoglycans. Heparanase-1 is involved in various physiological and pathological processes, including tumor growth, metastasis, and inflammation. Inhibition of heparanase-1 has therapeutic potential for treating cancer and proteinuric kidney diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hpse1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the core tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid structure.
- Introduction of substituents at specific positions to enhance selectivity and potency.
- Optimization of reaction conditions, such as temperature, solvents, and catalysts, to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
- Optimization of reaction conditions for large-scale production.
- Implementation of purification techniques, such as crystallization and chromatography, to ensure high purity.
- Quality control measures to ensure consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hpse1-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance its inhibitory activity.
Reduction: Removal of oxygen atoms to modify its chemical structure.
Substitution: Replacement of specific atoms or groups to improve selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkyl groups.
Major Products
The major products formed from these reactions include various derivatives of this compound with enhanced inhibitory activity and selectivity .
Aplicaciones Científicas De Investigación
Hpse1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of heparanase-1.
Biology: Investigated for its role in cellular processes, such as cell adhesion, migration, and invasion.
Medicine: Explored for its therapeutic potential in treating cancer, kidney diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Hpse1-IN-1 exerts its effects by inhibiting the enzymatic activity of heparanase-1. This inhibition prevents the degradation of heparan sulfate proteoglycans, thereby reducing tumor growth, metastasis, and inflammation. The molecular targets and pathways involved include:
Heparanase-1: The primary target of this compound.
Extracellular matrix remodeling: Inhibition of heparanase-1 prevents the breakdown of the extracellular matrix.
Signaling pathways: This compound affects various signaling pathways involved in cell adhesion, migration, and invasion
Comparación Con Compuestos Similares
Hpse1-IN-1 is unique compared to other heparanase-1 inhibitors due to its high selectivity and potency. Similar compounds include:
Heparanase-2: A structural homolog of heparanase-1 without enzymatic activity, used as a potential therapeutic agent.
Low-molecular-weight heparins: Used to reduce albuminuria in glomerular diseases.
Soluble heparan sulfate: Investigated for its potential to inhibit heparanase-1 activity
This compound stands out due to its ability to selectively inhibit heparanase-1 while maintaining low inhibitory activity against other enzymes, such as exo-β-d-glucuronidase and glucocerebrosidase .
Propiedades
Fórmula molecular |
C30H30N2O6 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
(5S,6R,7R,8S)-7,8-dihydroxy-2-[2-(3-phenoxyphenyl)ethyl]-6-(2-phenylethoxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C30H30N2O6/c33-26-27(34)29-31-22(15-14-21-10-7-13-24(18-21)38-23-11-5-2-6-12-23)19-32(29)25(30(35)36)28(26)37-17-16-20-8-3-1-4-9-20/h1-13,18-19,25-28,33-34H,14-17H2,(H,35,36)/t25-,26+,27+,28+/m0/s1 |
Clave InChI |
WKAPFHFZEZLTLU-KUXCXQDQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H](C3=NC(=CN3[C@@H]2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O |
SMILES canónico |
C1=CC=C(C=C1)CCOC2C(C(C3=NC(=CN3C2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3S,3aS,5R)-2-(6-aminopurin-9-yl)-5-[(R)-carboxy(hydroxy)methyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B12369462.png)




![1-[(3-cyanophenyl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]-3,6-dihydro-2H-pyridine-5-carboxamide](/img/structure/B12369494.png)
![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)



